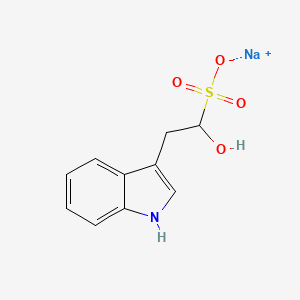
Bis(2-hydroxyethyl) cocoamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl) cocoamine oxide is a non-ionic surfactant widely used in various industrial and commercial applications. It is known for its excellent foaming properties, mildness to the skin, and compatibility with other surfactants. The compound is derived from coconut oil and is often used in personal care products, detergents, and cleaning agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl) cocoamine oxide typically involves the reaction of cocoamine oxide with ethylene oxide. The process is carried out in the presence of a catalyst, usually under controlled temperature and pressure conditions. The general reaction can be summarized as follows: [ \text{Cocoamine oxide} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where cocoamine oxide and ethylene oxide are continuously fed into the system. The reaction is monitored to ensure complete conversion, and the product is purified through distillation or extraction methods.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-hydroxyethyl) cocoamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine oxides.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl) cocoamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of emulsions and dispersions.
Biology: Employed in cell culture media and as a stabilizer for biological samples.
Medicine: Investigated for its potential as a drug delivery agent and its anti-inflammatory properties.
Industry: Utilized in the formulation of detergents, cleaning agents, and personal care products
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl) cocoamine oxide involves its ability to act as an emulsifier, forming stable emulsions with other molecules. It interacts with the lipid bilayers of cell membranes, enhancing the permeability and facilitating the delivery of active ingredients. The compound’s surfactant properties also contribute to its cleaning and foaming abilities.
Comparación Con Compuestos Similares
- N,N-bis(2-hydroxyethyl)alkylamine oxide
- Coco-bis(2-hydroxyethyl)amine
Comparison: Bis(2-hydroxyethyl) cocoamine oxide is unique due to its derivation from coconut oil, which imparts mildness and biodegradability. Compared to other similar compounds, it offers superior foaming properties and compatibility with a wide range of surfactants, making it highly versatile in various applications .
Propiedades
Número CAS |
61791-47-7 |
|---|---|
Fórmula molecular |
C22H41NO3 |
Sinónimos |
Aromox C, 12(TM) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride](/img/structure/B1164878.png)

